Cas no 1212321-90-8 (a-Me-D-Phe(3-Br)-OH·H2O)

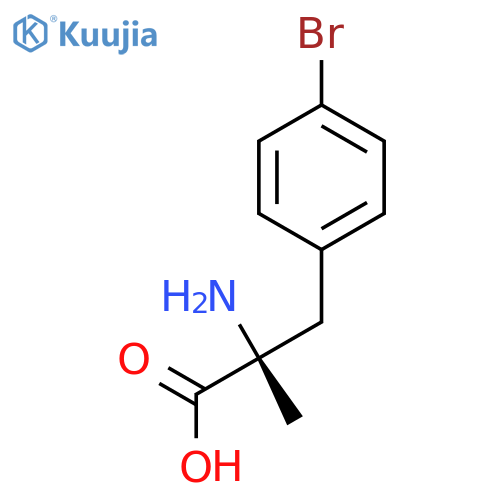

a-Me-D-Phe(3-Br)-OH·H2O structure

商品名:a-Me-D-Phe(3-Br)-OH·H2O

a-Me-D-Phe(3-Br)-OH·H2O 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-α-methyl-D-phenylalanine

- a-Me-D-Phe(3-Br)-OH·H2O

- (R)-2-Amino-3-(3-bromophenyl)-2-methylpropanoic acid

- (2R)-2-AMINO-3-(3-BROMOPHENYL)-2-METHYLPROPANOIC ACID

- (R)-alpha-Methyl-3-bromophenylalanine

- 1212321-90-8

- SCHEMBL6339840

-

- インチ: InChI=1S/C10H12BrNO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1

- InChIKey: NSCSKUVWGVFCLY-SNVBAGLBSA-N

- ほほえんだ: CC(CC1=CC(=CC=C1)Br)(C(=O)O)N

計算された属性

- せいみつぶんしりょう: 257.00514g/mol

- どういたいしつりょう: 257.00514g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 222

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.5

- トポロジー分子極性表面積: 63.3Ų

じっけんとくせい

- 密度みつど: 1.520±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: 微溶性(4.4 g/l)(25ºC)、

a-Me-D-Phe(3-Br)-OH·H2O 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A245620-100mg |

a-Me-D-Phe(3-Br)-OH·H2O |

1212321-90-8 | 100mg |

$ 375.00 | 2022-06-08 | ||

| TRC | A245620-250mg |

a-Me-D-Phe(3-Br)-OH·H2O |

1212321-90-8 | 250mg |

$ 740.00 | 2022-06-08 | ||

| TRC | A245620-50mg |

a-Me-D-Phe(3-Br)-OH·H2O |

1212321-90-8 | 50mg |

$ 225.00 | 2022-06-08 |

a-Me-D-Phe(3-Br)-OH·H2O 関連文献

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

1212321-90-8 (a-Me-D-Phe(3-Br)-OH·H2O) 関連製品

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量